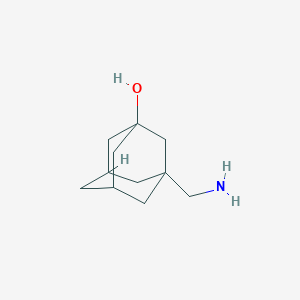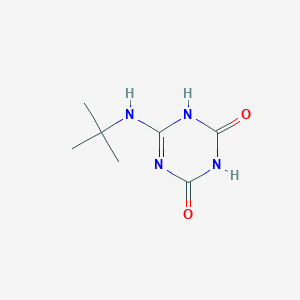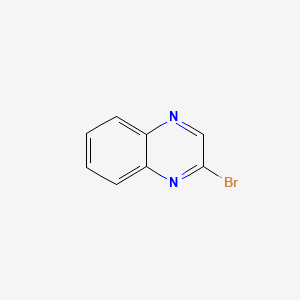
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde
描述
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and hydroxy functional groups. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
作用机制
Target of Action
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a specialty product used in proteomics research . It is used as a reactant in the synthesis of various pharmaceutical agents . The primary targets of this compound include PDE4 and BCL-XL .
Mode of Action
It is known that benzylic halides, such as this compound, typically react via anSN1 pathway , via the resonance-stabilized carbocation .
Biochemical Pathways
The compound is involved in the synthesis of PDE4 inhibitors and BCL-XL . PDE4 inhibitors play a crucial role in suppressing inflammation, while BCL-XL is involved in the regulation of cell death and survival .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which may influence its absorption and distribution in the body.
Result of Action
The compound is used in the synthesis of drugs that inhibit PDE4 and BCL-XL . These drugs have potential applications in treating conditions like inflammation and cancer .
Action Environment
The compound should be stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of PDE4 inhibitors and BCL-XL inhibitors, which are crucial in the regulation of inflammatory responses and apoptosis, respectively . The interactions of this compound with these biomolecules involve binding to specific active sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of prostate cancer cells by interfering with specific signaling pathways that promote cell proliferation . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it binds to the active site of PDE4, inhibiting its activity and thereby reducing the levels of cyclic AMP (cAMP) in cells . This reduction in cAMP levels affects various cellular processes, including inflammation and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of inflammation and cancer cell growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for accumulation in tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions to enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 2-Bromo-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-hydroxybenzyl alcohol
科学研究应用
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: In the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
- 2-Bromo-5-hydroxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-4-hydroxybenzaldehyde
Uniqueness
2-Bromo-5-ethoxy-4-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxy groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSRDLZFAXUFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358162 | |
| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340216-58-2 | |
| Record name | 2-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


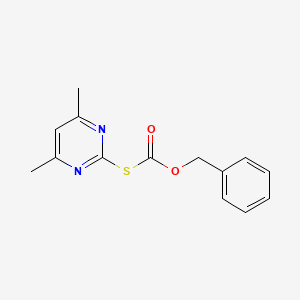

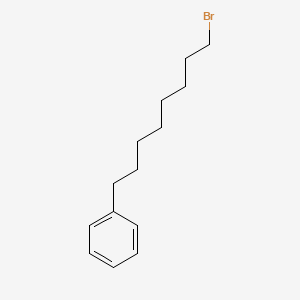
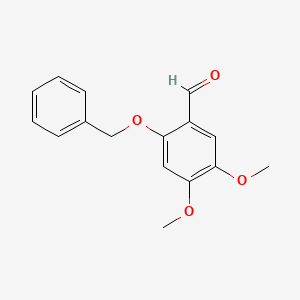

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
